molecular formula C15H12ClNO B8121143 6-Chloro-5-(4-methoxyphenyl)-1H-indole

6-Chloro-5-(4-methoxyphenyl)-1H-indole

Cat. No.: B8121143
M. Wt: 257.71 g/mol
InChI Key: FKWRIDRIXIVPPI-UHFFFAOYSA-N
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Description

6-Chloro-5-(4-methoxyphenyl)-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are a class of compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a chloro group at the 6th position and a methoxyphenyl group at the 5th position of the indole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(4-methoxyphenyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 6-chloroindole.

    Formation of Intermediate: The 4-methoxyaniline undergoes a series of reactions, including nitration, reduction, and cyclization, to form an intermediate compound.

    Final Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are critical to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(4-methoxyphenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: The chloro group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

6-Chloro-5-(4-methoxyphenyl)-1H-indole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(4-methoxyphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indole: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    5-Methoxy-1H-indole: Lacks the chloro group, leading to variations in reactivity and activity.

    6-Bromo-5-(4-methoxyphenyl)-1H-indole: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

6-Chloro-5-(4-methoxyphenyl)-1H-indole is unique due to the presence of both the chloro and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-chloro-5-(4-methoxyphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c1-18-12-4-2-10(3-5-12)13-8-11-6-7-17-15(11)9-14(13)16/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWRIDRIXIVPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C3C(=C2)C=CN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-6-chloro-1H-indole (3.20 g, 13.9 mmol), sodium carbonate (3.68 g, 34.7 mmol), and 4-methoxyphenylboronic acid (2.41 g, 15.9 mmol) in EtOH (18 mL), toluene (18 mL) and water (18 mL) was degassed with N2 for 15 minutes, treated with tetrakis(triphenylphosphine)palladium(0) (1.20 g, 0.99 mmol) and heated to 90° C. for 23 hours. The cooled reaction mixture was poured into half-saturated NH4Cl solution (200 mL) and extracted with dichloromethane (3×120 mL). The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The resulting dark solid was purified by flash chromatography (5-20% EtOAc/heptane) to give the title compound (1.40 g, 39%) as a white solid. MS (ES+) 258.5 (M+H)+. 1H NMR (500 MHz, CDCl3) δ 8.16 (br. s., 1H), 7.56 (s, 1H), 7.42 (d, J=8.1 Hz, 2H), 7.24 (s, 1H), 6.98 (d, J=8.1 Hz, 2H), 6.55 (br. s., 1H), 3.88 (s, 3H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Three
Yield
39%

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